molecular formula C12H11BrOS B1443992 3-[2-(3-Bromophenoxy)ethyl]thiophene CAS No. 1492588-72-3

3-[2-(3-Bromophenoxy)ethyl]thiophene

Cat. No. B1443992
CAS RN: 1492588-72-3
M. Wt: 283.19 g/mol
InChI Key: WPVDBCLXRLTQIA-UHFFFAOYSA-N
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Description

“3-[2-(3-Bromophenoxy)ethyl]thiophene” is a chemical compound with the molecular formula C12H11BrOS . It has an average mass of 283.184 Da and a monoisotopic mass of 281.971405 Da . This compound has diverse applications in scientific research.


Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . For instance, 3-Thiopheneethanol [3- (2-hydroxyethyl)thiophene] was used in the synthesis of various ether and ester derivatives such as 3- (2- (benzyloxy)ethyl)thiophene .


Molecular Structure Analysis

The molecular structure of “3-[2-(3-Bromophenoxy)ethyl]thiophene” consists of a thiophene ring attached to a bromophenoxyethyl group .


Chemical Reactions Analysis

Thiophene derivatives, including “3-[2-(3-Bromophenoxy)ethyl]thiophene”, can undergo various chemical reactions. For example, 3-Bromothianaphthene, a related compound, undergoes Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .

Scientific Research Applications

Biologically Active Compounds

Thiophene-based analogs, including “3-[2-(3-Bromophenoxy)ethyl]thiophene”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Medicinal Chemistry

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .

Anti-Inflammatory Properties

Thiophene derivatives have been reported to possess anti-inflammatory properties . This makes them potentially useful in the development of new anti-inflammatory drugs .

Antimicrobial Properties

Thiophene derivatives also show antimicrobial properties . This suggests that they could be used in the development of new antimicrobial agents .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “3-[2-(3-Bromophenoxy)ethyl]thiophene” could potentially be used in this application .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that “3-[2-(3-Bromophenoxy)ethyl]thiophene” could potentially be used in the development of new organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “3-[2-(3-Bromophenoxy)ethyl]thiophene” could potentially be used in the development of new OLEDs .

Synthesis of New Compounds

Thiophene derivatives are used in the synthesis of new compounds . For example, three derivatives of thieno[3,2-b]thiophene end-capped with phenyl units have been synthesized and characterized . This suggests that “3-[2-(3-Bromophenoxy)ethyl]thiophene” could potentially be used in the synthesis of new compounds .

properties

IUPAC Name

3-[2-(3-bromophenoxy)ethyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrOS/c13-11-2-1-3-12(8-11)14-6-4-10-5-7-15-9-10/h1-3,5,7-9H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVDBCLXRLTQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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